![molecular formula C7H5ClN4O B14174409 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide CAS No. 66999-65-3](/img/structure/B14174409.png)
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of triazole derivatives It is characterized by a fused ring system containing a triazole and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with a suitable nitrile, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Lacks the carboxamide group but shares the core structure.
5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine: Similar triazole ring but with a pyrazine ring instead of pyridine.
5-Chloro-[1,2,4]triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of pyridine.
Uniqueness
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide is unique due to the presence of the carboxamide group, which can participate in additional hydrogen bonding and other interactions. This enhances its potential as an enzyme inhibitor and broadens its range of applications in medicinal chemistry .
Propiedades
Número CAS |
66999-65-3 |
|---|---|
Fórmula molecular |
C7H5ClN4O |
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
5-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5ClN4O/c8-4-2-1-3-5-10-11-7(6(9)13)12(4)5/h1-3H,(H2,9,13) |
Clave InChI |
YOUDBNHVWKGUEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2C(=C1)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


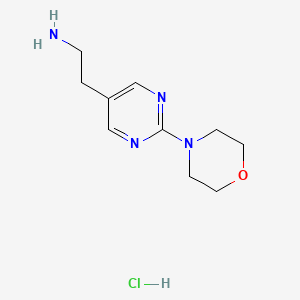
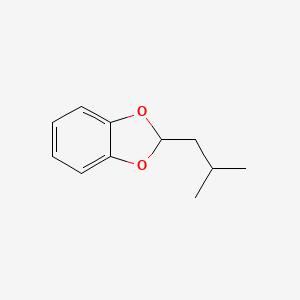
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
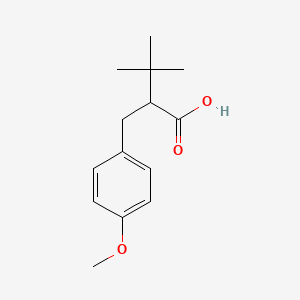
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
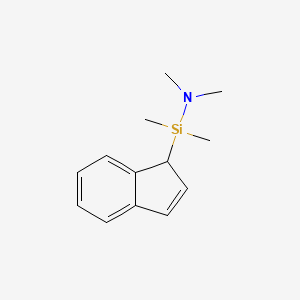
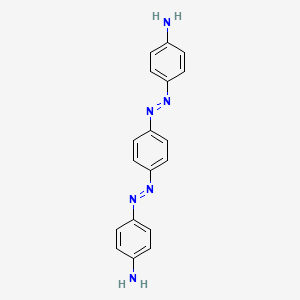
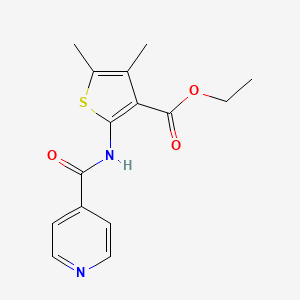
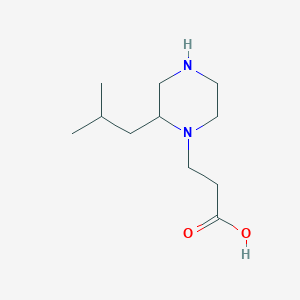
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
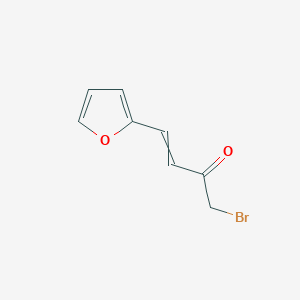
![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
